molecular formula C6H10N4 B15059036 (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

Cat. No.: B15059036
M. Wt: 138.17 g/mol
InChI Key: OODMRGGFZMJUCD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole is a high-purity, chiral heterocyclic compound of significant interest in modern pharmaceutical research and drug discovery. This molecule features a unique hybrid architecture that combines a 1,2,4-triazole heterocycle with a pyrrolidine ring in a specific stereochemical configuration. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its extensive biological activity and presence in numerous therapeutic agents . This compound is offered as a building block for the research and development of novel biologically active molecules. The structural features of this compound make it particularly valuable for exploring interactions with biological targets. The (S)-configured pyrrolidine ring provides a stereochemically defined, nitrogen-containing scaffold that can influence both the pharmacokinetic and pharmacodynamic properties of resulting compounds. The 1,2,4-triazole system can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for target binding . Researchers can leverage this compound to create hybrid molecules with potential applications across multiple therapeutic areas. This chemical is provided with a guaranteed purity of >95% and is available for immediate shipment. As a solid research-grade material, it is suitable for various applications including medicinal chemistry, hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex molecular architectures. The compound's structure aligns with current trends in developing 1,2,4-triazole-based compounds with potential pharmacological activities . Intended Use and Handling: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure safe handling and use in compliance with all applicable local, state, national, and international regulations and guidelines. Researchers should conduct all necessary risk assessments and implement appropriate safety precautions before using this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m0/s1

InChI Key

OODMRGGFZMJUCD-LURJTMIESA-N

Isomeric SMILES

C1CNC[C@H]1N2C=NN=C2

Canonical SMILES

C1CNCC1N2C=NN=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of S 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (S)-4-(pyrrolidin-3-yl)-4H-1,2,4-triazole and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure and stereochemistry.

Elucidation of Regioselectivity and Stereochemistry

NMR spectroscopy is instrumental in determining the regioselectivity of reactions involving the 1,2,4-triazole (B32235) ring. The distinct chemical shifts of protons and carbons attached to the different nitrogen atoms (N1, N2, and N4) allow for unambiguous assignment of the substitution pattern. For instance, in the alkylation of S-substituted 1,2,4-triazoles, NMR analysis can differentiate between N1 and N2 alkylated isomers. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful in establishing long-range connectivity and spatial proximity between atoms, respectively, which helps in confirming the regiochemistry and the stereochemical configuration of substituents on the pyrrolidine (B122466) ring. semanticscholar.org The coupling constants between protons on the pyrrolidine ring provide information about their dihedral angles, which is crucial for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for a 1,2,4-Triazole Derivative

ProtonChemical Shift (ppm)Multiplicity
Triazole-H8.63s
Pyrrolidine-CH (linked to triazole)5.01-5.05m
Pyrrolidine-CH₂3.56-4.01m
Pyrrolidine-CH₂4.91-4.97m
Aromatic-H6.71-7.92m

Note: This table is a generalized representation based on typical chemical shifts for similar structures and may not correspond to a specific, experimentally measured compound.

Prototropic Tautomerism Studies within the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. NMR spectroscopy is a key tool for studying this prototropic tautomerism. The position of the N-H proton can be determined by observing the characteristic chemical shift of the N-H signal and its coupling to adjacent carbon atoms in ¹³C NMR spectra. In solution, there can be a dynamic equilibrium between these tautomers, which can be studied by variable-temperature NMR experiments. acs.orgnih.gov The predominance of a particular tautomer can be influenced by the nature of the substituents on the triazole ring and the solvent used. researchgate.netacs.org Theoretical calculations are often combined with experimental NMR data to assign the most stable tautomeric form. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. For this compound analogs, mass spectrometry confirms the successful synthesis by determining the mass of the parent molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.commdpi.commdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to confirm the connectivity of the different parts of the molecule. researchgate.net

Table 2: HRMS Data for a Representative 1,2,4-Triazole Analog

IonCalculated m/zFound m/zFormula
[M+H]⁺430.2278430.2274C₃₀H₂₈N₃

Note: This data is for a representative 4-ethyl-3,5-bis(2′-methylbiphenyl-4-yl)-4H-1,2,4-triazole and serves as an example of typical HRMS data. mdpi.com

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogs, the FT-IR spectrum would show characteristic absorption bands for the N-H and C-H stretching vibrations of the pyrrolidine ring, as well as the C=N and N-N stretching vibrations of the 1,2,4-triazole ring. nih.govamhsr.orgijrpc.com The presence or absence of certain peaks can confirm the formation of the desired product and the disappearance of starting materials. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3126
Aromatic C-H Stretch3032-3097
C=N Stretch1520-1563
C=C (aromatic) Stretch1452-1609
C-N Stretch1313-1377
C-S Stretch671-698

Note: This table provides a general range for characteristic functional groups found in 1,2,4-triazole derivatives and is based on data from various analogs. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis

Elucidation of Solid-State Molecular Conformation and Chirality

For chiral molecules like this compound, single crystal X-ray diffraction can be used to determine the absolute stereochemistry and confirm the (S) configuration at the chiral center of the pyrrolidine ring. The analysis reveals the precise spatial arrangement of all atoms in the crystal lattice, including the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the pyrrolidine and triazole rings. mdpi.comresearchgate.net The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated from the X-ray data. mdpi.com

Table 4: Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Note: This data is for a representative substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of typical crystallographic data. mdpi.com

Analysis of Supramolecular Self-Assembly and Non-Covalent Interactions

The supramolecular architecture of this compound in the solid state is anticipated to be governed by a network of non-covalent interactions. The key functionalities—the pyrrolidine ring with its secondary amine, and the 1,2,4-triazole ring with its nitrogen atoms—provide ample opportunities for hydrogen bonding, which is expected to be a dominant force in the crystal packing.

In analogous heterocyclic compounds, N-H···N hydrogen bonds are a prevalent motif, leading to the formation of chains or dimeric structures. nih.govnih.gov For the title compound, the pyrrolidine N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring (specifically N1 and N2) are potential acceptors. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks.

Furthermore, C-H···N and C-H···π interactions are also expected to play a significant role in stabilizing the crystal lattice. The aliphatic protons of the pyrrolidine ring and the C-H protons of the triazole ring can interact with the nitrogen lone pairs and the π-system of the triazole ring, respectively. Studies on various nitrogen-rich heterocyclic compounds have demonstrated that N···H interactions are often the main driving force for crystal assembly. nih.govnih.govresearchgate.net

Table 1: Predicted Non-Covalent Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Predicted Role in Supramolecular Assembly
Hydrogen Bond Pyrrolidine N-H Triazole N1/N2 Formation of primary structural motifs (chains, dimers)
Hydrogen Bond Pyrrolidine C-H Triazole N1/N2 Stabilization of the primary motifs
Hydrogen Bond Triazole C-H Triazole N1/N2 Inter-chain or inter-dimer linking

Investigation of Disorder and Crystal Packing Phenomena

In the crystalline state, it is plausible that the pyrrolidine ring of this compound could exhibit conformational disorder. The five-membered ring is not planar and can adopt various puckered conformations, such as the envelope or twist forms. The energy barrier between these conformations can be low, leading to the possibility of observing multiple orientations within the crystal lattice. This phenomenon is frequently observed in the crystal structures of pyrrolidine derivatives.

Table 2: Potential Crystallographic Parameters and Phenomena for this compound

Parameter/Phenomenon Predicted Observation Rationale
Crystal System Orthorhombic or Monoclinic Common for chiral organic molecules
Space Group Chiral (e.g., P2₁2₁2₁, P2₁) Presence of a single enantiomer
Conformational Disorder Possible for the pyrrolidine ring Flexibility of the five-membered ring

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules, as it provides information about the stereochemistry and the electronic transitions of the molecule. The ECD spectrum of this compound would be characterized by Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores.

The primary chromophore in this molecule is the 1,2,4-triazole ring. The pyrrolidine ring itself does not have strong electronic absorptions in the accessible UV-Vis range. The electronic transitions of the triazole ring (likely n→π* and π→π* transitions) would be perturbed by the chiral environment induced by the (S)-pyrrolidin-3-yl substituent, giving rise to an ECD signal.

The sign and intensity of the Cotton effects are highly sensitive to the conformation of the molecule, particularly the relative orientation of the pyrrolidine and triazole rings. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict ECD spectra and correlate them with the absolute configuration and conformational preferences of the molecule. chemrxiv.org

For analogous chiral triazole derivatives, ECD has been used to determine the enantiomeric excess. rsc.org A detailed ECD study of this compound would involve both experimental measurements and theoretical modeling to assign the observed Cotton effects to specific electronic transitions and conformers.

Table 3: Predicted Electronic Transitions and ECD Characteristics for this compound

Transition Type Chromophore Expected Wavelength Range (nm) Expected ECD Signal
n→π* 1,2,4-Triazole ~240-280 Weak Cotton effect

Computational Chemistry and Theoretical Investigations of S 4 Pyrrolidin 3 Yl 4h 1,2,4 Triazole Systems

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole. The pyrrolidine (B122466) ring can dynamically switch between different puckered states, and the orientation of the triazole ring relative to the pyrrolidine can change. An MD simulation can track these conformational changes over nanoseconds or longer, revealing the preferred shapes of the molecule and the energy barriers between them. researchgate.net

Moreover, these simulations are typically performed in an explicit solvent environment, such as a box of water molecules. This allows for a realistic investigation of how the solvent influences the molecule's conformation and dynamics. researchgate.net Hydrogen bonding between the molecule and water, for example, can stabilize certain conformations. nih.gov

A primary application of MD simulations in drug discovery is to study the interaction between a potential drug molecule (a ligand) and its biological target, usually a protein. mdpi.com If this compound were identified as an inhibitor of a specific enzyme, MD simulations could be used to model its binding process.

Starting from a docked pose (often obtained from molecular docking), an MD simulation can assess the stability of the ligand-protein complex. frontiersin.org It can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov The simulation can also show how the ligand and protein adjust their conformations upon binding. By calculating the binding free energy from the simulation trajectory, researchers can predict the strength of the interaction, providing a quantitative measure of the ligand's potency. nih.gov

Illustrative Data Table 4: Analysis from a Ligand-Protein MD Simulation

ParameterIllustrative FindingSignificance
RMSD of LigandStable at ~2 ÅIndicates the ligand remains stably bound in the active site.
Key H-BondsTriazole N1 with Tyr234; Pyrrolidine NH with Asp129Identifies crucial interactions for binding affinity.
Binding Free Energy (MM/GBSA)-45.5 kcal/molPredicts a strong and favorable binding interaction.
Conformational ChangeProtein loop C closes over the ligandShows induced-fit mechanism upon ligand binding.

Note: This table presents typical outputs from an MD simulation of a ligand-protein complex and is for illustrative purposes only.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of molecular systems. For compounds like this compound, these theoretical investigations are crucial for understanding their chemical behavior at a molecular level. This analysis typically revolves around the examination of frontier molecular orbitals (FMOs) and the calculation of global reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, points to its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mwjscience.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. mwjscience.com For 1,2,4-triazole (B32235) derivatives, DFT calculations are used to determine these energy values, which in turn help predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net For instance, theoretical modeling of various 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines showed HOMO-LUMO gaps ranging from 4.75 to 5.65 eV, indicating generally high stability. researchgate.net

The distribution of HOMO and LUMO densities across the molecule is also significant. In many 1,2,4-triazole systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions, highlighting the probable sites for nucleophilic and electrophilic attacks, respectively.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netirjweb.com These parameters, derived from conceptual DFT, provide a quantitative measure of reactivity and stability.

Ionization Potential (I) : Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (A) : Approximated as A ≈ -ELUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ) : Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It is a measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness corresponds to lower reactivity. irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These quantum chemical parameters are invaluable for comparing the reactivity of different derivatives within the same family of compounds. For example, a study on substituted 1,2,4-triazole derivatives calculated these parameters to predict their behavior, finding that modifications to the substituent groups significantly altered the electronic properties and reactivity of the triazole core. researchgate.net

The following interactive table presents typical calculated quantum chemical parameters for representative 4-substituted-4H-1,2,4-triazole systems, based on data from theoretical studies on analogous structures. These values illustrate how electronic properties are quantified through computational analysis.

Note: The values in this table are representative and derived from DFT calculations on analogous 1,2,4-triazole structures for illustrative purposes. All energy-related values are in electronvolts (eV).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, red-colored areas indicate negative electrostatic potential, rich in electrons and susceptible to electrophilic attack, while blue-colored areas represent positive potential, which are electron-deficient and prone to nucleophilic attack. For 1,2,4-triazole derivatives, the MEP map often shows negative potential around the nitrogen atoms of the triazole ring, confirming their role as key sites for interactions such as hydrogen bonding. researchgate.net

Stability and Tautomerism

Structure Activity Relationship Sar and Mechanistic Insights of Pyrrolidinyl Triazole Analogs in Biological Systems

Design Principles for Pyrrolidinyl Triazole Scaffolds in Medicinal Chemistry

The strategic combination of the pyrrolidine (B122466) and triazole moieties in a single molecular framework is a deliberate design choice aimed at optimizing both pharmacokinetic and pharmacodynamic properties. Each component serves distinct yet complementary roles in shaping the molecule's interaction with biological systems.

Triazole as a Bioisostere and Pharmacophore (e.g., Peptide Bond Isostere)

The 1,2,4-triazole (B32235) ring is a versatile heterocyclic motif widely employed in drug design. Its utility stems from its unique physicochemical properties, which allow it to act as both a pharmacophore and a bioisostere. As a pharmacophore, the triazole ring can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for molecular recognition at the active site of a biological target. The nitrogen atoms within the triazole ring act as hydrogen bond acceptors, contributing to the binding affinity of the molecule.

Furthermore, the triazole ring is frequently used as a bioisostere for other functional groups, most notably the amide bond. The similar size, planarity, and dipole moment of the triazole ring compared to an amide linkage allow it to mimic the spatial and electronic features of a peptide bond. However, unlike the amide bond, the triazole ring is resistant to cleavage by peptidases, which significantly enhances the metabolic stability of the resulting compound. This increased stability is a critical advantage in the design of peptide mimetics and other drug candidates. The triazole moiety is also considered a bioisostere for esters and other heterocyclic rings, offering a stable and synthetically accessible alternative in lead optimization.

Role of Pyrrolidine Moiety in Biological Activity and Target Interaction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and approved drugs. Its significance in medicinal chemistry is multifaceted. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of the chemical space compared to flat aromatic systems. This three-dimensionality can lead to improved binding affinity and selectivity for the target protein by presenting substituents in specific spatial orientations.

The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it provides a convenient point for chemical modification to modulate the physicochemical properties of the molecule, such as solubility and basicity. The stereochemistry of the pyrrolidine ring is also a critical factor in its biological activity. The presence of chiral centers allows for the synthesis of stereoisomers that can exhibit different pharmacological profiles due to distinct binding modes with enantioselective biological targets. The incorporation of a pyrrolidinyl moiety can significantly influence a drug's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Investigation of Enzyme Inhibition Mechanisms

The pyrrolidinyl triazole scaffold has been successfully employed in the development of inhibitors for a range of enzymes and receptors. The following sections detail the mechanistic insights into their activity as orexin (B13118510) receptor antagonists, kinase inhibitors, and mitochondrial permeability transition pore blockers.

Orexin Receptor Antagonism (OX1R/OX2R Selectivity)

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of wakefulness. Dual orexin receptor antagonists (DORAs) have emerged as a therapeutic class for the treatment of insomnia. The pyrrolidinyl triazole scaffold has been incorporated into the design of potent DORAs.

Table 1: Orexin Receptor Antagonism of Representative Pyrrolidinyl Triazole Analogs
CompoundOX1R IC50 (nM)OX2R IC50 (nM)Selectivity (OX1R/OX2R)
Analog A25151.7
Analog B10500.2
Analog C551.0

Fictional data for illustrative purposes, based on trends discussed in the literature.

Kinase Inhibition (e.g., CSNK2 Inhibitors)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolidinyl triazole scaffold has been explored for the development of kinase inhibitors. While specific studies on (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole as a CSNK2 inhibitor are not prevalent in the reviewed literature, the broader class of triazole-containing compounds has shown significant activity against various kinases. For example, pyrazolo-triazines and pyrazolo-pyrimidines have been designed as potent CK2 inhibitors. mdpi.com

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins. The triazole moiety can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The pyrrolidine ring and its substituents can extend into other regions of the ATP-binding site, contributing to both potency and selectivity. The development of selective inhibitors is a major goal, as off-target kinase inhibition can lead to undesirable side effects. The SAR of these compounds often reveals that the nature and position of substituents on the heterocyclic core are crucial for achieving high affinity and selectivity for the target kinase. For instance, in a series of 1H-triazolo[4,5-b]pyridines and 1H-imidazo[4,5-b]pyridines, the position of bromine atoms was found to be essential for CK2 binding. researchgate.net

Table 2: Kinase Inhibitory Activity of Representative Triazole Analogs
CompoundTarget KinaseIC50 (nM)
Triazolo-pyrimidine 1JAK241.9
Indolyl-triazole VgCDK675
Guaiacol derivative 30CK2α7

Data from related triazole-containing kinase inhibitors to illustrate the potential of the scaffold. nih.govnih.govrsc.org

Mitochondrial Permeability Transition Pore (mPTP) Blocker Activity

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is associated with cell death pathways implicated in various diseases. Pyrrolidinyl triazoles have been identified as potent blockers of the mPTP.

In a notable study, a series of 1,4-disubstituted 1,2,3-triazoles with a pyrrolidine moiety were synthesized and evaluated for their ability to inhibit amyloid beta-induced mPTP opening. rsc.orgnih.gov The triazole ring was introduced as a stable bioisostere of an oxime functional group from a previous lead compound, which improved the metabolic stability of the molecules. The mechanism of action is believed to involve the direct or indirect inhibition of the pore complex, preventing the increase in mitochondrial membrane permeability. The SAR of these compounds indicated that the nature of the substituent on the triazole ring significantly influences their mPTP blocking activity.

Table 3: mPTP Inhibitory Activity of Pyrrolidinyl Triazole Analogs
CompoundSubstitution on Triazole RingInhibition of mPTP Opening (% increase in g/r ratio)
2ad4-Fluorophenyl31.1 ± 2.6
2ag4-(Trifluoromethyl)phenyl15.7 ± 1.2
2aj3-Nitrophenyl17.0 ± 2.4
2al3-Pyridinyl23.5 ± 2.1

Data adapted from a study on pyrrolidinyl triazoles as mPTP blockers. rsc.org The lower the % increase in the green/red (g/r) ratio, the higher the recovery of mitochondrial function.

Analysis of Binding Site Interactions and Steric Limitations

The biological activity of pyrrolidinyl triazole analogs is fundamentally governed by their interactions with the binding sites of target proteins. The 1,2,4-triazole ring, a key structural feature, is crucial for these interactions. As a bioisostere for amide groups, its distinct physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, allow it to anchor ligands within the active sites of enzymes and receptors. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H groups can act as weak hydrogen bond donors.

A prominent example of these interactions is seen in the antifungal activity of triazole derivatives, which target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The binding mechanism involves the N4 atom of the triazole ring forming a coordinate bond with the heme iron atom in the enzyme's active site. nih.gov This interaction is critical for inhibiting the enzyme's function in ergosterol (B1671047) biosynthesis, a vital process for fungal cell membrane integrity. nih.gov The rest of the molecule then orients itself within the binding pocket, forming additional hydrophobic and van der Waals interactions that enhance binding affinity. researchgate.net

Steric limitations also play a significant role in defining the structure-activity relationship (SAR). The size and conformation of substituents on both the pyrrolidine and triazole rings dictate how well the molecule fits within the binding pocket. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, SAR studies revealed that modifications at specific subsites could dramatically alter inhibitory activity. researchgate.net The introduction of bulky groups can lead to steric clashes with amino acid residues, reducing or abolishing activity. Conversely, optimizing the size and shape of substituents to complement the topology of the binding site can lead to highly potent and selective inhibitors. researchgate.netnih.gov Molecular docking studies are frequently employed to visualize these interactions, predict binding modes, and rationalize the SAR of different analogs, guiding the design of more effective compounds. researchgate.netnih.gov

Role of Planarity and Coplanarity in Biological Efficacy

The coplanarity between the triazole ring and its substituents can further enhance biological activity. When an attached phenyl group, for example, is coplanar with the triazole ring, it extends the conjugated π-system. This extended planar structure can maximize hydrophobic and van der Waals interactions within a flat region of the binding pocket, leading to improved efficacy.

Furthermore, the rigid and planar nature of the triazole scaffold makes it an excellent structural platform in drug design. researchgate.net It provides a stable core for the precise spatial arrangement of various functional groups, allowing them to engage in specific non-covalent interactions like hydrogen bonding and hydrophobic forces with enzymes and receptors. researchgate.net This structural rigidity reduces the entropic penalty upon binding, which can contribute to a more favorable free energy of binding and, consequently, higher potency. The chemical inertness and metabolic stability associated with the aromatic character of the triazole ring also enhance the compound's pharmacokinetic profile. researchgate.net

Modulation of Biochemical Pathways and Targets

Derivatives of 1,2,4-triazole are recognized for their capacity to modulate oxidative stress by acting as antioxidants and scavenging reactive oxygen species (ROS). nih.govzsmu.edu.ua Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Triazole-based compounds can exert their antioxidant effects through various mechanisms.

One key mechanism is free radical scavenging. Studies have shown that 1,2,4-triazole-3-thione derivatives, in particular, are effective scavengers of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). beilstein-journals.orgnih.gov The presence of a thiol/thione group and the triazole nucleus itself contributes to this activity. sciforum.net For example, harmine-linked triazole analogs have demonstrated potent ROS inhibitory activity, with some compounds showing significantly greater efficacy than the standard anti-inflammatory drug ibuprofen. researchgate.net The introduction of certain substituents, such as a free amino group or a phenyl group at the N4 position of the triazole ring, has been shown to increase antioxidant activity. zsmu.edu.ua

These compounds not only scavenge existing free radicals but can also inhibit the enzymes that produce them or enhance the body's own antioxidant defense systems. nih.gov By mitigating the damage caused by excessive ROS, these triazole derivatives represent a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov

Table 1: Antioxidant and ROS Inhibitory Activity of Selected Triazole Analogs
Compound TypeAssayActivity (IC₅₀)Reference
Harmine-linked triazolesROS Inhibition1.1 ± 0.1 to 7.5 ± 0.7 µg/mL researchgate.net
Triazole-substituted Aldehydes (T₂)DPPH Scavenging34.83 µg/mL nih.gov
Triazole-substituted Methyl (T₃)DPPH Scavenging34.38 µg/mL nih.gov

The 1,2,4-triazole scaffold is a key component in the development of novel antitumor agents that target various cancer-related pathways. researchgate.net These compounds can induce apoptosis, inhibit cell cycle progression, and suppress tumor growth by modulating the activity of critical enzymes like protein kinases. researchgate.netrsc.org

One of the primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), which are serine-threonine kinases that regulate the cell cycle. For example, a series of novel indolyl 1,2,4-triazole derivatives demonstrated potent inhibitory activity against both CDK4 and CDK6, with IC₅₀ values in the nanomolar to low micromolar range. rsc.org By inhibiting these kinases, the compounds can arrest the cell cycle, preventing cancer cell proliferation. rsc.org

Triazole derivatives also target other key proteins involved in cancer cell survival and proliferation. The AAA ATPase p97 (VCP) is crucial for maintaining protein homeostasis, a process that cancer cells are highly dependent on. Allosteric inhibitors based on a 3-thioalkyl-1,2,4-triazol-pyridyl scaffold have been developed that show low-nanomolar biochemical potency and antitumor efficacy in mouse xenograft models. nih.gov Furthermore, some triazole derivatives have been shown to combat hepatocellular carcinoma by inhibiting angiogenesis through the reduction of vascular endothelial growth factor (VEGF) and by suppressing tumor growth via inhibition of hepatic tyrosine kinase (HTK). nih.gov While direct inhibition of the BRAF/MEK pathway by this compound specifically is not extensively documented in the provided context, the inhibition of other serine-threonine kinases like CDKs demonstrates the potential of the triazole scaffold to target this class of enzymes, which is central to pathways like the MAPK/ERK pathway where BRAF and MEK are key components.

Table 2: Antitumor Activity of Selected Triazole Analogs
Compound TypeTarget/Cell LineActivity (IC₅₀)Reference
Indolyl 1,2,4-triazole (Vf)CDK40.049 µM rsc.org
Indolyl 1,2,4-triazole (Vg)CDK60.075 µM rsc.org
Triazole-substituted Aldehyde (T₂)HCT1163.84 µM nih.gov
Triazole-substituted Nitro (T₇)HCT1163.25 µM nih.gov
4-(1,5-triazole)-pyrrolopyrimidine (23a)JAK1 Kinase72 nM nih.gov

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. nih.govbeilstein-journals.orgthaiscience.info The antimicrobial efficacy of these compounds often stems from their ability to disrupt essential cellular processes in microorganisms.

Antifungal Mechanisms: The most well-established antifungal mechanism for triazole compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. nih.govbeilstein-journals.org Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By binding to the heme cofactor in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol. nih.gov This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which increases membrane permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth or causes cell death. nih.gov Many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, are based on this mechanism. beilstein-journals.org

Antibacterial Mechanisms: The antibacterial action of triazole derivatives is more varied. These compounds can interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes. nih.govmdpi.com The structure-activity relationship is critical; for instance, the presence of specific substituents, such as a thione group or particular aryl moieties, can significantly enhance antibacterial potency. mdpi.com Some triazole derivatives show selective activity, with certain compounds being more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while others are active against Gram-negative bacteria such as Escherichia coli. nih.govbiointerfaceresearch.com The outer membrane of Gram-negative bacteria often acts as a barrier, making them less susceptible to some antimicrobial agents. biointerfaceresearch.com The lipophilicity and electronic properties of the triazole derivatives, modulated by their substituents, play a crucial role in their ability to penetrate bacterial membranes and interact with their targets. mdpi.com

Table 3: Antimicrobial Activity of Selected Triazole Analogs
Compound TypeOrganismActivity (MIC)Reference
Indole-triazole-thione analogS. aureus1.56 µg/mL nih.gov
Indole-triazole-thione analogB. subtilis1.56 µg/mL nih.gov
Indole-triazole-oxo analogE. coli3.12 µg/mL nih.gov
Triazole-piperdine-oxadiazole (19g)C. albicans0.031 µg/mL nih.gov
Triazole-piperdine-oxadiazole (20b)C. albicans0.016 µg/mL nih.gov
Benzoylbenzimidazole-triazole (13a-e)C. albicans<0.063 to 32 µg/mL ekb.eg

Derivatives of 1,2,4-triazole have emerged as promising scaffolds for the development of central nervous system (CNS) active agents, particularly those with anticonvulsant and antidepressant properties. researchgate.netnih.govresearchgate.net Their mechanism of action often involves the modulation of major neurotransmitter systems.

A key target for the anticonvulsant activity of triazole derivatives is the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Several studies have shown that active triazole compounds can enhance GABAergic transmission, for instance, by binding to GABA-A receptors or by increasing the concentration of GABA in the brain. nih.govmdpi.com By potentiating the inhibitory effects of GABA, these compounds can suppress the excessive neuronal firing that characterizes seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are common models used to evaluate anticonvulsant activity, and many triazole derivatives have shown significant efficacy in these models. mdpi.com

For antidepressant activity, while the exact mechanisms can be complex, they often involve interaction with neurotransmitter systems beyond just GABA. nih.gov Some 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have demonstrated potential antidepressant effects in animal models, such as by antagonizing reserpine-induced ptosis. nih.gov Interestingly, this activity was not found to be a result of norepinephrine (B1679862) (NE) uptake or monoamine oxidase (MAO) inhibition, which are common mechanisms for antidepressant drugs. Instead, electrophysiological studies suggested that these compounds may reduce norepinephrine function in specific brain regions. nih.gov The development of compounds with dual anticonvulsant and antidepressant activities is of particular interest, as depression is a common comorbidity in patients with epilepsy. nih.gov

Table 4: Anticonvulsant Activity of Selected Triazole Analogs
CompoundTestActivity (ED₅₀)Reference
Compound 6fMES13.1 mg/kg mdpi.com
Compound 6fscPTZ19.7 mg/kg mdpi.com
Compound 6lMES9.1 mg/kg mdpi.com
Compound 6lscPTZ19.0 mg/kg mdpi.com
Compound TP-106 Hz Seizure TestPI = 5.5 nih.gov
Compound TP-3156 Hz Seizure TestPI = 7.8 nih.gov
Compound TP-4276 Hz Seizure TestPI > 24.4 nih.gov

PI: Protective Index (TD₅₀/ED₅₀), a measure of the safety margin.

Applications and Future Directions in Chemical Biology and Materials Science

Development of Chemical Probes for Receptor Imaging and Biological Studies

The development of selective, high-affinity ligands for receptor imaging is crucial for understanding complex biological systems and for the diagnosis of diseases. The triazole-pyrrolidine scaffold has emerged as a promising backbone for creating such chemical probes, particularly for neuroreceptors.

Researchers have focused on the orexin (B13118510) 2 receptor (OX₂R), which is integral to regulating arousal and sleep, as a key target for developing imaging agents. jst.go.jpnih.gov To this end, a radioiodinated triazole-pyrrolidine derivative, [¹²⁵I]TPI, was synthesized and evaluated. jst.go.jp In vitro studies using cells engineered to express orexin receptors demonstrated that [¹²⁵I]TPI binds selectively to OX₂R. jst.go.jpnih.gov Furthermore, autoradiography on rat brain sections revealed a high accumulation of radioactivity in regions known for high OX₂R expression. jst.go.jp

However, in vivo studies presented challenges. A biodistribution analysis in normal mice showed that [¹²⁵I]TPI had low uptake into the brain, a critical pharmacokinetic property for any central nervous system (CNS) imaging probe. jst.go.jp The compound was rapidly cleared from the brain, suggesting its structure requires further modification to enhance brain penetration and retention for effective in vivo imaging. jst.go.jp These findings underscore that while the triazole-pyrrolidine core is a viable starting point for OX₂R probe development, future work must focus on optimizing the structure to improve its journey into the brain. jst.go.jp The P2X₇ receptor, an emerging target for imaging inflammation, has also been targeted with triazole-based radioligands for positron emission tomography (PET), further highlighting the scaffold's versatility. nih.gov

Table 1: Biodistribution of [¹²⁵I]TPI in Mice (% Injected Dose per Gram) This table summarizes the uptake of the radiolabeled chemical probe in various organs at different time points after injection, indicating its pharmacokinetic profile.

Organ 2 min 30 min 60 min
Brain 0.55 0.10 0.08
Blood 5.34 1.95 1.10
Heart 1.83 0.38 0.22
Lungs 3.55 0.72 0.44
Liver 22.0 12.3 8.82

| Kidneys | 10.3 | 6.45 | 4.31 |

Exploration in Supramolecular Chemistry and Self-Assembly

The 1,2,4-triazole (B32235) ring is an excellent participant in forming ordered, non-covalent structures through self-assembly. Its ability to act as both a hydrogen bond donor and acceptor, along with other weak interactions, allows for the construction of complex supramolecular architectures.

Studies on substituted 4H-1,2,4-triazole derivatives reveal that crystal structures are stabilized by a network of weak intermolecular forces. acs.orgnih.gov These include conventional hydrogen bonds, chalcogen bonds (involving sulfur), and more unorthodox contacts such as fluorine-π (F···π) and sulfur-π (S···C(π)) interactions. acs.orgnih.gov The cooperative effect of these interactions guides the molecules to arrange themselves into a stable, three-dimensional lattice. nih.gov The analysis of such structures provides fundamental insights into how molecules recognize each other, a key principle in drug design and materials science. nih.gov The inherent characteristics of the triazole ring make it a prime candidate for creating supramolecular aggregates, which could lead to the development of advanced supramolecular medicines. ijprajournal.com

Table 2: Key Noncovalent Interactions in a Triazole Derivative Crystal Structure This table outlines the types of weak chemical interactions that guide the self-assembly of certain triazole compounds into organized crystal structures.

Interaction Type Description Role in Assembly
Hydrogen Bonds Weak electrostatic attraction between a hydrogen atom and an electronegative atom like N or O. Primary force for creating directional and stable molecular networks.
Chalcogen Bonds Noncovalent interaction involving a chalcogen atom (e.g., Sulfur) as the electrophilic site. Contributes to the stability and specific geometry of the crystal packing.
F···π Contacts Interaction between a fluorine atom and an aromatic π-system. Helps in organizing the layered structure of the molecules.

Integration into Advanced Materials

The unique electronic properties of the 1,2,4-triazole ring make it a valuable component for advanced functional materials, particularly in the field of optoelectronics. When integrated into larger, conjugated systems, the triazole moiety can significantly influence the material's photophysical properties.

For instance, a series of symmetrical s-tetrazine derivatives featuring a 4H-1,2,4-triazole ring connected via a phenylene linker have been synthesized. mdpi.com These highly conjugated molecules exhibit strong luminescence. One derivative, in particular, demonstrated a high fluorescence quantum yield approaching 100%, indicating its potential for applications in devices like organic light-emitting diodes (OLEDs) or fluorescent sensors. mdpi.com The ability to tune the electronic properties by modifying substituents on the triazole and associated rings opens up pathways to create a wide range of materials with tailored optical characteristics. Research has also suggested that triazole-containing compounds may possess nonlinear optical (NLO) properties, which are important for technologies like frequency conversion and optical switching. researchgate.net

Catalytic Applications, including Asymmetric Organocatalysis

Chiral pyrrolidines are a cornerstone of asymmetric organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. nih.gov The pyrrolidine (B122466) scaffold is a privileged structure, and its derivatives have been extensively modified to fine-tune their catalytic activity and selectivity. nih.gov

The introduction of a triazole group onto the chiral pyrrolidine backbone represents a strategic modification to influence the catalyst's performance. These catalysts are effective in promoting various transformations, including classic carbon-carbon bond-forming reactions like the aldol (B89426) reaction. nih.gov The configuration of the pyrrolidine unit is crucial for determining the stereochemical outcome of the reaction. nih.gov The development of new synthetic methods to construct polysubstituted chiral pyrrolidines is a major focus, as it expands the toolbox of available organocatalysts for synthesizing complex, optically active molecules like natural products and drug candidates. researchgate.net The field also explores the use of chiral catalysts to synthesize complex triazoles themselves, such as N-aryl 1,2,4-triazoles with atropisomerism (chirality arising from hindered rotation), underscoring the importance of chirality in relation to the triazole ring. nih.gov

Strategies for Overcoming Pathogen Resistance and Drug Design

The rise of drug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. The 1,2,4-triazole nucleus is a well-established pharmacophore found in many clinically used drugs and is a focal point in the design of new therapeutics. nih.govnih.gov

One key strategy is molecular hybridization, where the triazole ring is combined with other biologically active moieties to create a single molecule with enhanced potency or a dual mode of action. mdpi.com This approach has been used to develop indole-1,2,4-triazole conjugates and pyrazolo[3,4-b]pyridine-triazole hybrids as potential antibacterial agents. mdpi.commdpi.com

Furthermore, 1,2,4-triazole derivatives have shown significant promise against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 3-thio-1,2,4-triazole compounds were found to specifically inhibit the growth of Mtb, including strains resistant to other drugs. nih.gov These compounds showed bactericidal activity against Mtb within infected macrophages, demonstrating their potential as a new anti-TB treatment strategy. nih.gov The versatility of the triazole scaffold is further shown in its use for creating potent anticancer agents, where tetrazole- and triazole-bearing pyrrolidines have been designed as novel drug candidates. nih.gov

Table 3: Antimycobacterial Activity of 3-thio-1,2,4-triazole Derivatives This table shows the minimum inhibitory concentration (MIC) required for select compounds to inhibit the growth of Mycobacterium tuberculosis, indicating their potency.

Compound MIC (µg/mL)
Compound 1 1.25
Compound 20 0.625
Compound 21 0.625

| Compound 34 | 0.313 |

Emerging Research Frontiers for Chiral Pyrrolidinyl Triazoles

The future of chiral pyrrolidinyl triazoles is rich with possibilities, spanning from medicine to materials science. The ongoing research points toward several exciting frontiers.

In chemical biology , the primary goal is to refine the triazole-pyrrolidine scaffold to create next-generation PET and SPECT imaging probes with superior pharmacokinetics, enabling non-invasive visualization of neuroreceptors and other biological targets in living organisms. jst.go.jp

In supramolecular chemistry , the focus is on harnessing the predictable noncovalent interactions of the triazole ring to design complex, functional materials and "supramolecular drugs" where the assembly itself is the active entity. ijprajournal.com

For advanced materials , the integration of these chiral scaffolds into highly conjugated systems will continue to be explored for creating novel optoelectronic and NLO materials with enhanced performance characteristics. mdpi.comresearchgate.net

In asymmetric catalysis , the design of more sophisticated and robust pyrrolidinyl triazole organocatalysts will aim to tackle more complex synthetic challenges, enabling the efficient and environmentally friendly production of valuable chiral compounds. researchgate.net

Finally, in drug design , the emphasis will be on using the chiral pyrrolidinyl triazole framework to develop innovative hybrid drugs and narrow-spectrum agents that can overcome multidrug resistance in pathogens and provide highly selective inhibitors for a range of therapeutic targets. nih.govfrontiersin.org

Q & A

Q. Why do certain 1,2,4-triazole derivatives exhibit fluorescence quenching in UV-Vis studies?

  • Mechanism : Heavy atom effects (e.g., bromine substituents) or aggregation-caused quenching (ACQ) due to π-π stacking in concentrated solutions.
  • Mitigation : Dilute samples (<1 mM) or introduce bulky substituents (e.g., tert-butyl) to prevent stacking .

Methodological Innovations

Q. Can DFT calculations predict the reactivity of this compound in nucleophilic substitutions?

  • Approach : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute Fukui indices. High ff^- values at the thiol group indicate susceptibility to electrophilic attack .
  • Validation : Compare predicted reaction sites with experimental LC-MS data for alkylation products .

Q. Q. What role does phosphorus oxychloride (POCl3_3) play in cyclocondensation reactions?

  • Mechanism : POCl3_3 acts as a dehydrating agent, facilitating cyclization by removing water. It also protonates carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by amine groups .

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